5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
Description
This compound belongs to the pyrazoloquinolinone class, characterized by a fused pyrazole-quinoline scaffold. The benzyl and 2,5-dimethylphenylmethyl substituents at positions 5 and 2, respectively, confer unique steric and electronic properties.
Properties
IUPAC Name |
5-benzyl-2-[(2,5-dimethylphenyl)methyl]pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-18-12-13-19(2)21(14-18)16-29-26(30)23-17-28(15-20-8-4-3-5-9-20)24-11-7-6-10-22(24)25(23)27-29/h3-14,17H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVXZTRQKXAFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Multicomponent Reactions
The pyrazoloquinolinone scaffold can be efficiently constructed via microwave-assisted multicomponent reactions (MCRs), as demonstrated by Gowda et al.. This method employs T3P®-DMSO as a dual catalyst for oxidative condensation between stable alcohols, cyclic 1,3-dicarbonyl compounds (e.g., dimedone), and amino derivatives of phenyl pyrazoles. For the target compound, the reaction sequence involves:
Substrate Selection :
- Amino phenyl pyrazole (1a ) as the nitrogen source.
- Benzyl alcohol (1b ) and 2,5-dimethylbenzyl alcohol for the 5-benzyl and 2-(2,5-dimethylphenyl)methyl substituents.
- Dimedone (1c ) as the cyclic diketone.
Optimized Reaction Conditions :
- Catalyst : 2.5 equivalents of T3P® (50% in EtOAc).
- Solvent : 1,4-dioxane:DMSO (2:1).
- Temperature : 90°C under microwave irradiation.
- Time : 30 minutes.
Under these conditions, the tandem oxidative condensation proceeds via imine formation, followed by cyclization to yield the annulated pyrazoloquinolinone core. The use of microwave irradiation enhances reaction efficiency, achieving yields up to 90% for analogous derivatives.
Sequential Synthesis via Gould-Jacobs Cyclization
An alternative approach involves the Gould-Jacobs reaction to construct the quinolin-4-one nucleus, as reported by pharmacological studies. This method is ideal for introducing substituents at specific positions before annulation:
Quinolin-4-one Formation :
- React aniline derivatives with diethyl 2-(ethoxymethylene)malonate under thermal conditions to form 4-hydroxyquinoline-3-carboxylate.
- Chlorination using POCl₃ converts the hydroxyl group to a chloride, yielding 4-chloroquinoline.
Pyrazole Annulation :
- Treat 4-chloroquinoline with arylhydrazines bearing the (2,5-dimethylphenyl)methyl group.
- Cyclization occurs via nucleophilic aromatic substitution, forming the pyrazolo[4,3-c]quinolin-3-one core.
N-Alkylation :
This stepwise method allows precise control over substituent placement but requires multiple purification steps, reducing overall yield (typically 40–60%).
Regioselective Alkylation of a Preformed Core
Patent literature describes a regioselective strategy starting from a protected pyrazoloquinolinone intermediate:
Core Synthesis :
- Condense 5-aminopyrazole with 2-chlorobenzaldehyde to form 1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one.
Protection and Alkylation :
- Protect the pyrazole nitrogen with a SEM (2-(trimethylsilyl)ethoxymethyl) group.
- Alkylate at N-5 using benzyl bromide under basic conditions (NaH, THF).
- Deprotect with trifluoroacetic acid (TFA), then alkylate at N-2 with 2,5-dimethylbenzyl bromide.
This method capitalizes on the inherent nucleophilicity of the pyrazole nitrogen, favoring N-alkylation over O-alkylation. The use of SEM protection ensures high regioselectivity (>70% yield for each alkylation step).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Complexity | Regioselectivity |
|---|---|---|---|---|
| Multicomponent Reaction | 85–90% | 30 min | Low | Moderate |
| Gould-Jacobs Cyclization | 40–60% | 48 h | High | High |
| Regioselective Alkylation | 70–75% | 24 h | Moderate | High |
Key Observations :
- Microwave-assisted MCRs offer the shortest reaction time and highest yields but require precise stoichiometric control of three components.
- The Gould-Jacobs method provides superior regioselectivity for complex substituents but involves laborious intermediate isolation.
- Regioselective alkylation is optimal for late-stage diversification but demands protective group chemistry.
Mechanistic Insights and Side Reactions
Competitive O-Alkylation :
Microwave Effects :
Solvent Influence :
- Non-polar solvents (e.g., 1,4-dioxane) favor cyclization, while polar aprotic solvents (DMF, DMSO) improve alkylation efficiency.
Spectroscopic Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Distinct singlet for the C-3 carbonyl proton (δ 8.2–8.4 ppm), doublets for benzyl methylene groups (δ 4.5–5.0 ppm), and aromatic protons from substituents (δ 6.8–7.6 ppm).
- MS (ESI+) : Molecular ion peak at m/z 423.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study biological pathways and interactions due to its potential bioactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis methodologies:
Key Differences and Implications
Substituent Effects on Physicochemical Properties: The benzyl and 2,5-dimethylphenylmethyl groups in the target compound enhance lipophilicity (logP ~4.5 estimated) compared to the smaller methoxyphenyl (logP ~2.8) or ethyl/methyl derivatives . The 2,5-dimethylphenylmethyl group introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to planar thienopyrimidine analogs .
Synthetic Complexity: The target compound’s bulky substituents likely necessitate multi-step synthesis with stringent temperature control, contrasting with simpler derivatives like 5-ethyl-3-methyl-4H-pyrazoloquinolin-4-one, which can be synthesized via straightforward cyclocondensation .
Biological and Optical Applications: Quinoline-pyrazoline hybrids (e.g., ’s compound) exhibit fluorescence due to extended conjugation . The target compound’s benzyl substituents may redshift emission wavelengths compared to methoxyphenyl derivatives . Thienopyrimidine-chromenone analogs () show kinase inhibition, suggesting the target compound’s activity could be modulated by its substituents’ electronic effects .
Biological Activity
5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its effects as a phosphodiesterase type 5A (PDE5A) inhibitor and its cytotoxic properties against cancer cell lines.
Structure and Composition
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₃N₃O
- Molecular Weight : 335.43 g/mol
Synthesis
The synthesis of pyrazolo[4,3-c]quinolin-3-one derivatives typically involves multi-step organic reactions. The methods reported include condensation reactions involving substituted phenyl groups and the pyrazoloquinoline core structure .
PDE5A Inhibition
Research has shown that derivatives of pyrazolo[4,3-c]quinolin-3-one exhibit significant inhibition of PDE5A. This enzyme plays a crucial role in regulating cGMP levels in various physiological processes. The inhibition of PDE5A can lead to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension.
Key Findings:
- Molecular Docking Studies : Docking studies indicated that these compounds bind effectively to the active site of PDE5A with favorable binding affinities compared to known inhibitors .
- In Vitro Testing : The synthesized compounds were tested against HCT116 cancer cell lines, demonstrating notable anti-tumor activity .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines.
Case Studies:
- Cell Line Testing : In vitro assays revealed that the compound exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines. For instance:
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolin-3-one derivatives is influenced by their structural modifications. Substituents at specific positions on the benzene rings have been shown to enhance or diminish activity.
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Increased cytotoxicity observed with methyl substitutions |
| 5-position | Variability noted; certain substitutions significantly enhance activity |
Q & A
Basic: What synthetic strategies are employed for synthesizing pyrazoloquinolinone derivatives like 5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one?
Answer:
Pyrazoloquinolinones are typically synthesized via cyclization reactions. For example, thermal cyclization of intermediates like ethyl 3-amino-2-(2-tert-butyl-2H-tetrazol-5-yl)acrylates can yield pyrazoloquinolinones through nitrile imine intermediates . Key steps include:
- Reaction optimization : Use of refluxing ethanol or microwave-assisted synthesis to enhance reaction efficiency.
- Purification : Recrystallization from DMF–EtOH mixtures (1:1) or silica gel chromatography for improved purity .
- Characterization : Confirmation via , , and HR-MS to verify structure and purity .
Basic: How is the molecular structure of pyrazoloquinolinones validated in academic research?
Answer:
Structural validation relies on:
- X-ray crystallography : Resolves dihedral angles and hydrogen bonding patterns (e.g., intramolecular H-bonds between quinoline N and hydroxy groups) .
- Spectroscopic techniques :
- : Identifies substituent environments (e.g., benzyl protons at δ 5.53 ppm) .
- FTIR: Confirms carbonyl (C=O) stretches near 1657 cm .
- Computational modeling : Molecular dynamics simulations predict conformational stability .
Advanced: How do substituent electronic and steric effects influence binding to benzodiazepine receptors (BZR)?
Answer:
Substituents critically modulate BZR affinity via:
- Hydrogen bonding : The NH group in pyrazoloquinolinones interacts with a BZR acceptor site (A2), while the C=O group engages a donor site (H1). Removing these groups (e.g., replacing NH with O) reduces affinity by >100-fold .
- Lipophilicity : Bulky substituents (e.g., benzyloxy groups) enhance agonist activity by fitting into a hydrophobic pocket, as shown by GABA shift ratio analysis .
- Electronic effects : Electron-withdrawing groups on the phenyl ring decrease binding, while electron-donating groups (e.g., methoxy) improve interactions .
Advanced: How can computational methods guide the design of BZR agonists/antagonists?
Answer:
- Pharmacophore modeling : Molecular dynamics and Monte Carlo simulations identify optimal substituent orientations. For example, benzyloxy groups in 8-(benzyloxy)-2-phenyl derivatives act as agonist pharmacophores by mimicking β-carboline interactions .
- Docking studies : Predict binding modes to BZR subtypes (e.g., β1-containing receptors), validated by in vitro IC measurements .
- Cluster analysis : Groups compounds by steric/electronic similarity to prioritize synthesis targets .
Advanced: How can researchers resolve contradictions in reported substituent effects on BZR activity?
Answer:
Discrepancies (e.g., conflicting reports on NH group importance) can be addressed via:
- Mutagenesis studies : Modify BZR hydrogen-bonding residues (e.g., A2 site) to test binding dependencies .
- Comparative SAR : Analyze analogs like pyrazolo-isoquinolines, which lack NH/C=O and show >2 µM IC, confirming their necessity for high affinity .
- Dose-response assays : Use GABA shift ratios to distinguish agonist/antagonist behavior, clarifying substituent roles .
Advanced: What strategies improve synthetic yield and purity of pyrazoloquinolinones?
Answer:
- Catalyst optimization : Palladium/C (10 wt-%) under hydrogenation conditions reduces nitro to amino groups with 87% yield .
- Solvent selection : Methanol or dichloromethane minimizes side reactions during cyclization .
- Analytical monitoring : HPLC or TLC tracks reaction progress, ensuring intermediates are consumed .
- Temperature control : Reactions at 100 K (for crystallography) or room temperature (for hydrogenation) prevent decomposition .
Advanced: How do structural modifications affect fluorescence or material science applications?
Answer:
- Extended conjugation : Quinoline and pyrazoline moieties enhance fluorescence, useful for probes or OLEDs .
- Crystal packing : Supramolecular layers stabilized by C–H⋯O interactions improve thermal stability for material applications .
- Substituent tuning : Electron-rich groups (e.g., methoxy) redshift emission spectra, validated by UV-Vis and fluorescence spectroscopy .
Advanced: What analytical techniques resolve degradation products or byproducts in synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
